molecular formula C6H2BrClN2 B2674782 2-Bromo-6-chloronicotinonitrile CAS No. 1256833-80-3

2-Bromo-6-chloronicotinonitrile

Cat. No.: B2674782
CAS No.: 1256833-80-3
M. Wt: 217.45
InChI Key: HULRMGBWFXVVHB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloronicotinonitrile typically involves the bromination and chlorination of nicotinonitrile derivatives. One common method includes the reaction of malononitrile with trimethyl orthoacetate to form 2-(1-methoxy ethylidene) malononitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is subsequently chlorinated and brominated to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the halogens.
  • Coupling reactions produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromo-6-chloronicotinonitrile is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloronicotinonitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the nitrile group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

2-bromo-6-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULRMGBWFXVVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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